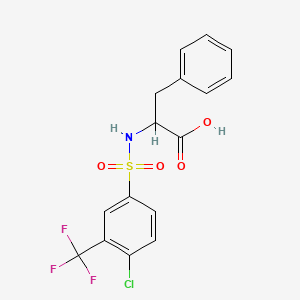

((4-Chlor-3-(trifluormethyl)phenyl)sulfonyl)phenylalanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is a compound that features a sulfonyl group attached to a phenylalanine backbone This compound is notable for its unique chemical structure, which includes a trifluoromethyl group and a chloro substituent on the phenyl ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

This compound is recognized for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting bacterial infections and inflammatory diseases. Its unique structure enhances lipophilicity, which is advantageous for drug formulation and efficacy.

Case Study: Antimicrobial Activity

Research has demonstrated that ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine exhibits antimicrobial properties. In vitro studies indicated that it inhibits the growth of various bacterial strains, making it a candidate for antibiotic development.

Table 1: Biological Activity Overview

| Property | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Anti-inflammatory | Potential to reduce inflammation in biological systems |

| Enzyme Inhibition | Acts as an inhibitor for certain enzymes |

Biological Research

Enzyme Interaction Studies

The compound serves as a valuable tool in biological research for studying enzyme interactions and protein modifications. The sulfonyl group allows for covalent bonding with proteins, facilitating the investigation of enzymatic mechanisms and pathways.

Case Study: Protein Modification

In experiments involving enzyme inhibition, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine was used to modify target proteins, leading to insights into their functional roles in metabolic pathways. This application is crucial for understanding disease mechanisms at a molecular level .

Industrial Applications

Chemical Synthesis

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups enable diverse chemical reactions, making it suitable for creating specialty chemicals and materials .

Table 2: Industrial Uses

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in the production of various industrial chemicals |

| Organic Synthesis | Acts as an intermediate in complex molecule synthesis |

Synthesis and Production

The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine typically involves reacting 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride with phenylalanine under controlled conditions. The process often utilizes bases like triethylamine to facilitate the formation of the sulfonamide bond. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels necessary for research and industrial applications.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor . This interaction could potentially lead to changes in pain perception.

Biochemical Pathways

The related compound’s interaction with the cgrp receptor suggests that it may influence pain signaling pathways .

Result of Action

Related compounds have been shown to have analgesic effects, suggesting that this compound may also have potential applications in pain management .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride with phenylalanine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

- 4-Chloro-3-(trifluoromethyl)phenylsulfonyl chloride

- 4-Chloro-3-(trifluoromethyl)phenylsulfonamide

Uniqueness

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is unique due to its combination of a sulfonyl group with a phenylalanine backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. The presence of both chloro and trifluoromethyl groups further enhances its versatility in various applications.

Biologische Aktivität

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine, a synthetic compound, exhibits significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a phenylalanine backbone modified with a sulfonyl group and a chlorinated trifluoromethyl-substituted phenyl ring. This composition allows for various biological interactions and applications, particularly in drug development targeting specific pathways.

- Molecular Formula : C₁₄H₁₂ClF₃N₃O₂S

- Molecular Weight : Approximately 407.79 g/mol

- Functional Groups : Sulfonamide, trifluoromethyl, and amino acid derivatives.

The trifluoromethyl group enhances lipophilicity, potentially affecting the pharmacokinetics of the compound, while the sulfonyl group can participate in nucleophilic substitution reactions, making it versatile for various biochemical applications.

Biological Activity Overview

The biological activity of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine has been investigated through several studies focusing on its interaction with biological targets, particularly in cancer therapy and enzyme inhibition.

Key Findings:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of c-KIT kinase, which plays a crucial role in cell proliferation and survival. It exhibits potent activity against both wild-type and drug-resistant c-KIT mutants, indicating its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs) .

- Pharmacokinetic Properties : Studies indicate that the compound maintains good bioavailability and pharmacokinetic profiles across different species, including mice and rats. This suggests that it may be effective in clinical settings .

- Potential as a Lead Compound : Due to its structural properties, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine may serve as a lead compound for developing new pharmaceuticals targeting various biological pathways, particularly in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the trifluoromethyl and sulfonamide groups in enhancing the biological activity of the compound. These modifications not only improve binding affinity to target enzymes but also influence the overall stability and efficacy of the drug candidates derived from this scaffold .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct advantages of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan | Similar sulfonamide structure; different amino acid backbone | Moderate kinase inhibition |

| 4-Chloro-N-(trifluoromethyl)benzenesulfonamide | Lacks phenylalanine component | Limited biological applications |

| Sulfanilamide | Basic sulfonamide structure; widely used antibiotic | Antibacterial activity |

This table illustrates that while other compounds share structural similarities, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine possesses unique attributes that enhance its biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited c-KIT activity in human cell lines, leading to reduced cell proliferation rates. The IC50 values obtained were in the low nanomolar range, indicating high potency against targeted kinases .

- In Vivo Efficacy : Animal models treated with ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine showed marked reductions in tumor size compared to control groups. These findings support its potential application as an effective treatment for cancers associated with c-KIT mutations .

Eigenschaften

IUPAC Name |

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMLDKPFAYXUSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.